molecular formula C16H17ClFN3O2S B2632443 N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946272-96-4

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2632443
CAS RN: 946272-96-4
M. Wt: 369.84
InChI Key: JYOBBWBRJGUOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClFN3O2S and its molecular weight is 369.84. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Neurokinin-1 Receptor Antagonism

A study conducted by Harrison et al. (2001) developed a neurokinin-1 receptor antagonist that is orally active and water-soluble, indicating potential applications in treating conditions like emesis and depression (Harrison et al., 2001).

2. Herbicide Detection in Water

Zimmerman, Schneider, and Thurman (2002) focused on detecting herbicides, including those with structural similarities to the specified compound, in natural water. This study highlights the importance of monitoring environmental contamination (Zimmerman et al., 2002).

3. Synthesis of Oxalamides

Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a methodology that could be relevant for the synthesis of compounds structurally related to the compound (Mamedov et al., 2016).

4. Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of a compound structurally similar to the specified compound and evaluated their anti-inflammatory activity. This points towards potential therapeutic applications in inflammation-related conditions (Sunder & Maleraju, 2013).

5. Fluorescent Chemosensors

Kim et al. (2016) developed a fluorescent chemosensor based on a compound structurally similar to the specified compound, indicating its potential use in detecting and quantifying metal ions in aqueous solutions (Kim et al., 2016).

6. CB1 Receptor Allosteric Modulation

Khurana et al. (2014) investigated structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1), which could be relevant for developing new treatments for disorders related to this receptor (Khurana et al., 2014).

7. Crystal Structure Analysis

Nagaraju et al. (2018) conducted a study on the crystal structure of a compound with a thiophene component, which is important for understanding the structural properties and potential applications of such compounds (Nagaraju et al., 2018).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O2S/c1-21(2)14(10-5-6-24-9-10)8-19-15(22)16(23)20-11-3-4-13(18)12(17)7-11/h3-7,9,14H,8H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOBBWBRJGUOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

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